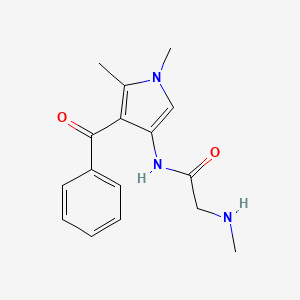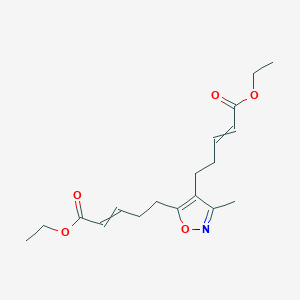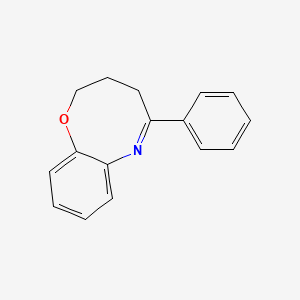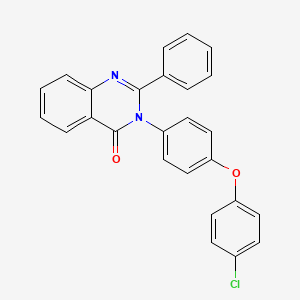
N-(4-Benzoyl-1,5-dimethyl-1H-pyrrol-3-yl)-N~2~-methylglycinamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(4-Benzoyl-1,5-dimethyl-1H-pyrrol-3-yl)-N~2~-methylglycinamide is a complex organic compound with a unique structure that includes a benzoyl group, a pyrrole ring, and a glycinamide moiety
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-Benzoyl-1,5-dimethyl-1H-pyrrol-3-yl)-N~2~-methylglycinamide typically involves multiple steps, starting with the preparation of the pyrrole ring, followed by the introduction of the benzoyl group and the glycinamide moiety. Common reagents used in these reactions include benzoyl chloride, dimethylamine, and glycine derivatives. The reaction conditions often involve the use of organic solvents such as dichloromethane or ethanol, and the reactions are typically carried out under reflux conditions to ensure complete conversion of the starting materials.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of large-scale reactors and continuous flow processes to optimize yield and efficiency. The use of catalysts and automated control systems can further enhance the production process, ensuring consistent quality and purity of the final product.
化学反応の分析
Types of Reactions
N-(4-Benzoyl-1,5-dimethyl-1H-pyrrol-3-yl)-N~2~-methylglycinamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can lead to the formation of reduced derivatives.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents such as potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions can vary depending on the desired product, but typically involve controlled temperatures and the use of appropriate solvents.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxides, while reduction can produce reduced derivatives. Substitution reactions can result in a wide range of substituted products, depending on the nucleophiles used.
科学的研究の応用
N-(4-Benzoyl-1,5-dimethyl-1H-pyrrol-3-yl)-N~2~-methylglycinamide has several scientific research applications, including:
Chemistry: The compound is used as a building block in the synthesis of more complex molecules.
Biology: It is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: The compound is used in the development of new materials and chemical processes.
作用機序
The mechanism of action of N-(4-Benzoyl-1,5-dimethyl-1H-pyrrol-3-yl)-N~2~-methylglycinamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways involved can vary depending on the specific application and the biological system being studied.
類似化合物との比較
N-(4-Benzoyl-1,5-dimethyl-1H-pyrrol-3-yl)-N~2~-methylglycinamide can be compared with other similar compounds, such as:
- N-(4-Benzoyl-1,5-dimethyl-1H-pyrrol-3-yl)methylaminomethyl malonic acid diethyl ester
- N-(4-Benzoyl-1,5-dimethyl-1H-pyrrol-3-yl)-N~2~-ethylglycinamide
These compounds share structural similarities but may differ in their chemical properties and biological activities
特性
CAS番号 |
90094-90-9 |
|---|---|
分子式 |
C16H19N3O2 |
分子量 |
285.34 g/mol |
IUPAC名 |
N-(4-benzoyl-1,5-dimethylpyrrol-3-yl)-2-(methylamino)acetamide |
InChI |
InChI=1S/C16H19N3O2/c1-11-15(16(21)12-7-5-4-6-8-12)13(10-19(11)3)18-14(20)9-17-2/h4-8,10,17H,9H2,1-3H3,(H,18,20) |
InChIキー |
MFCGVZSZQJCMLK-UHFFFAOYSA-N |
正規SMILES |
CC1=C(C(=CN1C)NC(=O)CNC)C(=O)C2=CC=CC=C2 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![3-[3-(2-Amino-6-methylpyridin-3-yl)sulfanyl-5-chloropyrazin-2-yl]sulfanyl-6-methylpyridin-2-amine](/img/structure/B14385635.png)

![6,14,17,22,25-Pentaoxa-1,3,9,11-tetraazabicyclo[9.8.8]heptacosane-2,10-dithione](/img/structure/B14385646.png)

![5-[1-Hydroxy-1-(5-methylfuran-2-yl)ethyl]furan-2-carboxylic acid](/img/structure/B14385656.png)
![2-[(3-Iodoprop-2-YN-1-YL)oxy]ethyl dodecanoate](/img/structure/B14385658.png)
![1-{[2-(2-Chlorophenyl)-2-methyl-1,3-dioxolan-4-yl]methyl}piperidine](/img/structure/B14385664.png)
![2-[(Naphtho[2,3-b]thiophen-2-yl)methyl]benzaldehyde](/img/structure/B14385678.png)


![4-[2-Chloro-4-(trifluoromethyl)phenoxy]-N-(phenylsulfanyl)aniline](/img/structure/B14385698.png)



